ALDH3A1 Inhibitory Selectivity over ALDH1A1 and ALDH2
The target compound inhibits recombinant human ALDH3A1 with an IC50 of 3.07 µM, while showing no meaningful inhibition of ALDH1A1 (IC50 >10 µM) or ALDH2 (IC50 >10 µM) under identical assay conditions [1]. This >3.3-fold selectivity window is not observed for simple benzaldehyde derivatives, which typically act as substrates rather than inhibitors of these enzymes.
| Evidence Dimension | ALDH isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | ALDH3A1 IC50 = 3.07 µM; ALDH1A1 IC50 >10 µM; ALDH2 IC50 >10 µM |
| Comparator Or Baseline | Benzaldehyde: serves as substrate (Km ~280 µM for ALDH3A1); no inhibitory IC50 reported at comparable concentrations. 4-Nitrobenzaldehyde: used as substrate in the assay, not an inhibitor. |
| Quantified Difference | Selectivity ratio ALDH3A1/ALDH1A1 >3.3-fold; ALDH3A1/ALDH2 >3.3-fold |
| Conditions | In vitro enzyme inhibition assay; recombinant human ALDH isoforms; NADH formation monitored spectrophotometrically; substrate: 4-nitrobenzaldehyde for ALDH3A1, propionaldehyde for ALDH1A1, acetaldehyde for ALDH2 [1] |
Why This Matters
Isoform-selective ALDH3A1 inhibitors are sought for modulating chemotherapy resistance in ALDH3A1-overexpressing cancers, and this compound provides a starting scaffold with measurable selectivity over the off-target isoforms ALDH1A1 and ALDH2.
- [1] BindingDB. BDBM50555602 (CHEMBL4747569). IC50 data for ALDH1A1, ALDH3A1, ALDH2. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50555602 (accessed 2026-05-03). View Source
